3-Amino-1H-indazole-7-carbonitrile
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Overview
Description
3-Amino-1H-indazole-7-carbonitrile is a heterocyclic organic compound that features an indazole core structure. Indazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals. The presence of an amino group at the 3-position and a nitrile group at the 7-position of the indazole ring makes this compound particularly interesting for synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
It is known that indazole derivatives, which include 3-amino-1h-indazole-7-carbonitrile, have a wide variety of medicinal applications . They have been used as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive agents , and more.
Mode of Action
For instance, some indazole derivatives have been found to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage in a concentration-dependent manner .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis (OA) cartilage .
Result of Action
For example, some indazole derivatives have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1H-indazole-7-carbonitrile typically involves the construction of the indazole ring followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-nitrobenzyl cyanide with hydrazine can lead to the formation of the indazole ring, followed by reduction to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1H-indazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form amines or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
3-Amino-1H-indazole-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid: Similar indazole core with a carboxylic acid group.
3-Amino-1H-indazole-5-carbonitrile: Similar structure with the nitrile group at a different position.
7-Nitro-1H-indazole: Similar structure with a nitro group instead of an amino group.
Uniqueness
3-Amino-1H-indazole-7-carbonitrile is unique due to the specific positioning of the amino and nitrile groups, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
3-amino-1H-indazole-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)11-12-8(6)10/h1-3H,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHCJGVHKGTEFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=NN2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635947 |
Source
|
Record name | 3-Amino-1H-indazole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137451-25-2 |
Source
|
Record name | 3-Amino-1H-indazole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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